1-(2-Nitrophenyl)-3-propoxyurea
Description
1-(2-Nitrophenyl)-3-propoxyurea is an organic compound characterized by the presence of a nitrophenyl group attached to a propoxyurea moiety
Properties
IUPAC Name |
1-(2-nitrophenyl)-3-propoxyurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4/c1-2-7-17-12-10(14)11-8-5-3-4-6-9(8)13(15)16/h3-6H,2,7H2,1H3,(H2,11,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBJWLQEVHXZIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCONC(=O)NC1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Nitrophenyl)-3-propoxyurea typically involves the reaction of 2-nitroaniline with propyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Nitrophenyl)-3-propoxyurea can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 1-(2-aminophenyl)-3-propoxyurea.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Nitrophenyl)-3-propoxyurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Nitrophenyl)-3-propoxyurea involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the propoxyurea moiety can form hydrogen bonds with biological macromolecules. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes.
Comparison with Similar Compounds
1-(2-Nitrophenyl)ethyl: Shares the nitrophenyl group but differs in the alkyl chain.
1-(2-Nitrophenyl)ethanol: Contains a hydroxyl group instead of a propoxyurea moiety.
1-(2-Nitrophenyl)-3-phenylurea: Similar structure but with a phenyl group instead of a propoxy group.
Uniqueness: 1-(2-Nitrophenyl)-3-propoxyurea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its propoxyurea moiety provides additional sites for interaction with biological targets, making it a versatile compound for various applications.
Biological Activity
1-(2-Nitrophenyl)-3-propoxyurea is an organic compound that has garnered interest in various fields, including medicinal chemistry and biochemistry. Its unique structure, characterized by a nitrophenyl group linked to a propoxyurea moiety, suggests potential biological activities, particularly as an enzyme inhibitor and in therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 239.23 g/mol
The biological activity of this compound is not fully elucidated; however, it is hypothesized to interact with various biological targets through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways due to its structural similarity to other nitrophenyl compounds known for such interactions.
- Photoreactive Properties : It can undergo photolytic reactions, producing reactive intermediates that may interact with nucleophilic groups in biomolecules.
- Biochemical Pathways : It potentially influences cellular redox processes, which could affect cell growth and survival.
Case Studies
While direct case studies on this compound are scarce, related compounds have demonstrated significant biological effects:
- Nitrophenyl Compounds : Many nitrophenyl derivatives have been explored for their ability to inhibit bacterial growth and cancer cell proliferation. For instance, compounds like nitrofurantoin have been widely used as antibiotics due to their effectiveness against various pathogens.
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structure Description | Biological Activity |
|---|---|---|
| 1-(2-Nitrophenyl)ethyl | Shares the nitrophenyl group but differs in alkyl chain | Antimicrobial properties reported |
| 1-(2-Nitrophenyl)ethanol | Contains a hydroxyl group instead of a propoxy moiety | Potential for enzyme inhibition |
| 1-(2-Nitrophenyl)-3-phenylurea | Similar structure but with a phenyl group instead of propoxy | Investigated for anticancer activity |
Biochemical Analysis
The biochemical interactions of this compound remain largely unexplored. However, it is expected to interact with various enzymes and proteins. Potential interactions include:
- Oxidation and Reduction Reactions : The nitro group can be reduced under specific conditions, possibly leading to the formation of amino derivatives that may exhibit different biological properties.
- Nucleophilic Substitution Reactions : The compound may participate in substitution reactions, allowing for the introduction of various functional groups that could enhance its biological activity.
Research Applications
The potential applications of this compound in scientific research include:
- Medicinal Chemistry : As a lead compound for developing new antimicrobial or anticancer agents.
- Biochemical Probes : For studying enzyme activities and cellular processes due to its ability to interact with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
